(3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate
Description
This compound is a highly substituted oxolane (tetrahydrofuran) derivative featuring acetyl and benzyloxy protecting groups. Its structure includes a 5-ethenyl substituent and a benzyloxymethyl group, suggesting its role as an intermediate in synthetic organic chemistry, particularly in carbohydrate or nucleoside analog synthesis . The benzyloxy and acetyl groups are common protecting strategies for hydroxyl moieties, enabling selective deprotection during multi-step syntheses.
Properties
IUPAC Name |
[(3R,4S,5R)-2-acetyloxy-5-ethenyl-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-4-25(17-28-15-20-11-7-5-8-12-20)23(29-16-21-13-9-6-10-14-21)22(30-18(2)26)24(32-25)31-19(3)27/h4-14,22-24H,1,15-17H2,2-3H3/t22-,23+,24?,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKJAQWLLAHJKD-DVMHTGGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@](OC1OC(=O)C)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound features a complex structure with multiple functional groups, including acetoxy and benzyloxy moieties, which contribute to its chemical reactivity and interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, a study on related benzyloxy compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
PPAR Agonism : The compound's structural analogs have been investigated for their role as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation. This suggests potential applications in treating metabolic disorders and inflammatory diseases .
Biochemical Applications
Enzyme Inhibition : The benzyloxy groups in the compound are hypothesized to enhance binding affinity to specific enzymes, making it a candidate for enzyme inhibition studies. Such interactions could lead to the development of new therapeutic agents targeting metabolic pathways .
Drug Delivery Systems : The amphiphilic nature of the compound allows it to be utilized in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs .
Material Science
Polymer Synthesis : The unique structure of this compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactive functional groups allow for copolymerization processes that can yield materials with tailored mechanical and thermal properties .
Case Study 1: Anticancer Activity
A study published in Nature highlighted the efficacy of benzyloxy-containing compounds against breast cancer cells. The researchers synthesized several derivatives based on the structure of (3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate and tested their cytotoxicity. Results showed that certain derivatives significantly inhibited cell proliferation at low micromolar concentrations, indicating a promising avenue for cancer therapy development .
Case Study 2: PPAR Agonism
In research focusing on metabolic diseases, a series of compounds derived from this structure were tested for PPARα agonism. The findings revealed that modifications to the benzyloxy groups enhanced receptor binding affinity and selectivity, leading to improved anti-inflammatory effects in preclinical models .
Chemical Reactions Analysis
Phosphorylation with Dimethyl Phosphonate
This reaction introduces a phosphonate group, enabling downstream transformations into bioactive phosphonates.
Reagents/Conditions :
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Dimethyl phosphonate
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Triethylamine (base catalyst)
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Room temperature or mild heating
Mechanism :
Triethylamine deprotonates the hydroxyl group generated after acetyloxy cleavage, facilitating nucleophilic attack on dimethyl phosphonate. This replaces the acetyloxy group with a phosphonate ester.
Outcome :
Forms intermediates for 2,4-dideoxy-4-hydroxyphosphonoyl-D-erythro- and -L-threo-pentofuranoses.
Catalytic Hydrogenation
Used to remove benzyl protecting groups and reduce unsaturated bonds.
Reagents/Conditions :
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Hydrogen gas (H₂)
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Palladium on carbon (Pd/C) or Raney nickel catalyst
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Solvent: Ethanol or THF
Mechanism :
Benzyl ethers undergo hydrogenolysis to yield free hydroxyl groups. The ethenyl group may also be reduced to ethyl if present.
Outcome :
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Cleavage of benzyloxy groups to hydroxyls.
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Reduction of ethenyl to ethyl (if applicable).
Deamination with Nitrous Acid
Modifies amine-containing intermediates post-hydrogenation.
Reagents/Conditions :
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Nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl
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Low temperature (0–5°C)
Mechanism :
Converts primary amines to diazonium salts, which decompose to form alcohols or alkenes.
Application :
Critical for synthesizing deoxy sugars by eliminating amino groups.
Reduction with Sodium Dihydrobis-(2-Methoxyethoxy)-Aluminate
Targets carbonyl groups or phosphorylated intermediates.
Reagents/Conditions :
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Sodium dihydrobis-(2-methoxyethoxy)-aluminate (Red-Al)
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Anhydrous THF or ether
Outcome :
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Reduces phosphonate esters to phosphonic acids.
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Converts ketones or aldehydes to alcohols.
Acid Hydrolysis
Cleaves acetyl and phosphate esters under acidic conditions.
Reagents/Conditions :
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Dilute HCl or H₂SO₄
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Aqueous ethanol, reflux
Mechanism :
Protonation of ester oxygen followed by nucleophilic attack by water.
Outcome :
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Deprotection of acetyloxy groups to hydroxyls.
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Hydrolysis of phosphonate esters to phosphonic acids.
Oxidation with Hydrogen Peroxide
Introduces hydroxyl groups or oxidizes thiols.
Reagents/Conditions :
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H₂O₂ (30% aqueous solution)
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Catalytic Fe²⁺ or VO(acac)₂
Application :
Final step to oxidize intermediates into D-erythro configured sugars.
Stereochemical Considerations
The (3R,4S,5R) configuration ensures regioselectivity in reactions:
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Phosphorylation : Occurs preferentially at the C2 position due to steric and electronic effects.
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Hydrogenation : Benzyl groups at C4 and C5 are cleaved simultaneously without epimerization .
Side Reactions and Competing Pathways
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Acetyl Migration : Under basic conditions, acetyl groups may migrate to adjacent hydroxyls, requiring careful pH control.
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Over-Reduction : Prolonged hydrogenation risks reducing the oxolane ring, necessitating precise reaction monitoring.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three structurally related molecules (Table 1):
Key Observations :
- The target compound’s molecular weight (470.52 g/mol) exceeds that of most analogues due to its dual benzyloxy groups.
- Unlike diterpene-based acetates (e.g., labdane derivatives), the target lacks fused ring systems, which may limit its direct pharmacological utility but simplify synthetic modification .
Q & A
Q. What are the key synthetic strategies for constructing this complex oxolane derivative?
- Methodological Answer : The compound’s structure includes multiple benzyl and acetyl protecting groups, a vinyl substituent, and stereochemical complexity. A plausible synthetic route involves:
- Stepwise protection : Benzyl ethers (for hydroxyl groups) and acetyl groups (for secondary alcohols) are introduced using benzyl bromide (BnBr) with a base like NaH and acetic anhydride (Ac₂O), respectively .
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to establish the (3R,4S,5R) configuration.
- Vinyl group introduction : A Wittig or Heck reaction could install the ethenyl moiety, ensuring regioselectivity .
- Final assembly : Cyclization via acid-catalyzed lactonization or Mitsunobu reaction to form the oxolane core .
Q. How can researchers characterize this compound’s purity and stereochemistry?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and protecting group placement. Benzyl protons appear as multiplets at ~7.3 ppm, acetyl groups as singlets near 2.1 ppm, and the vinyl group as doublets at 4.5–6.5 ppm .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+Na]⁺ peak) and detect synthetic byproducts.
- Polarimetry or chiral HPLC : To validate enantiomeric excess and stereochemical integrity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Chemical goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Use fume hoods to avoid vapor inhalation .
- Storage : Tightly sealed containers in dry, ventilated areas; avoid ignition sources due to organic solvent residues .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose via licensed waste handlers .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Mechanistic studies : Use DFT calculations to model transition states and predict stereoselectivity in key steps (e.g., cyclization).
- In situ monitoring : Employ techniques like ReactIR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .
- Crystallography : Single-crystal X-ray diffraction of intermediates to confirm absolute configuration .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Degradation studies :
- Acidic/basic conditions : Reflux in HCl/NaOH (0.1–1 M) and monitor via TLC or HPLC for deprotection (acetyl/benzyl groups) or ring-opening .
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Stabilizers : Add antioxidants (e.g., BHT) or store at –20°C to slow hydrolysis of acetyl groups .
Q. How can experimental design (DoE) optimize the yield of this compound?
- Methodological Answer :
- Screening parameters : Vary reaction time, temperature, and catalyst loading (e.g., Pd for vinylation) in a factorial design .
- Response surface modeling : Use software like JMP or Minitab to identify optimal conditions (e.g., 60°C, 12 hours for cyclization).
- Validation : Replicate high-yield conditions (≥3 trials) and compare purity via NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
